molecular formula C7H9NS B13638297 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole

Cat. No.: B13638297
M. Wt: 139.22 g/mol
InChI Key: BVQBGPBFXWGHJT-UHFFFAOYSA-N
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Description

2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a dihydro derivative of the privileged thieno[3,2-b]pyrrole scaffold, a fused heterocyclic system consisting of a thiophene ring annulated to a pyrrole ring . This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its significant potential for development into pharmacologically active molecules and its vast possibilities for structural modification . Heterocyclic compounds like thieno[3,2-b]pyrroles are found in more than 75% of FDA-approved drugs, underscoring their fundamental importance in drug discovery . The core thieno[3,2-b]pyrrole structure is investigated extensively for its diverse pharmacological attributes. Research indicates its derivatives exhibit promising anticancer properties by targeting key pathways and enzymes, such as Pyruvate kinase M2 (PKM2), centromere-associated protein-E (CENP-E), and Lysine-Specific Demethylase 1 (LSD1) . Beyond oncology, this scaffold has shown potential in developing therapies for giardiasis, as serotonin agonists, as anti-inflammatory agents, and as inhibitors for targets like CHK1 and glycogen phosphorylase . The presence of both nitrogen and sulfur atoms in the structure provides significant advantages for interacting with biological targets, making it a versatile synthon for designing novel therapeutic agents . This compound is intended for research and experimental use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3

InChI Key

BVQBGPBFXWGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCN2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Thieno[3,2-b]pyrrole Derivatives

The preparation of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically starts from substituted thiophene or pyrrole precursors, followed by ring fusion and functional group transformations. Key synthetic steps include alkylation, cyclization, and functional group interconversions such as esterification and hydrolysis.

Alkylation and Cyclization Routes

One of the primary methods involves alkylation of 4H-thieno[3,2-b]pyrrole-5-carboxylates with alkylating agents to introduce the methyl group at the 2-position. The alkylation is usually followed by intramolecular cyclization to form the fused bicyclic system.

  • Initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates are synthesized and then subjected to alkylation with methylating agents under controlled conditions.
  • The carboxylate group can be transformed into other reactive functionalities to facilitate further reactions such as electrophilic substitutions and amide bond formation.

Ester Hydrolysis and Carboxylic Acid Formation

Following alkylation, ester hydrolysis is employed to convert methyl esters into carboxylic acids, which serve as key intermediates for further derivatization.

  • Hydrolysis is typically performed using aqueous sodium hydroxide (NaOH) under reflux conditions for 1.5 to 4 hours.
  • The resulting 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is isolated by acidification and recrystallization.
  • Yields of this step range from 66% to 80%, with characteristic spectroscopic features such as NH absorption bands at 3373-3190 cm^-1 and carbonyl stretches at 1630-1640 cm^-1 in IR spectra.

Formylation via Vilsmeier-Haack Reaction

The carboxylic acid intermediates can be further transformed by formylation at specific positions on the thieno[3,2-b]pyrrole ring.

  • The Vilsmeier-Haack reaction is employed to introduce formyl groups preferentially at the 2-position.
  • When the 2-position is occupied (e.g., by a methyl group), formylation occurs at the 5- or 4-position.
  • This reaction is accomplished by decarboxylation of the acid with trifluoroacetic acid, followed by in situ formylation using triethyl orthoformate.

Parallel Solution-Phase Synthesis and Library Construction

Recent advances have enabled the parallel solution-phase synthesis of diverse libraries of 4H-thieno[3,2-b]pyrrole derivatives, including 2-methyl analogs.

  • Starting from alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, various alkylation, electrophilic substitution, and intramolecular cyclization reactions are performed in parallel to generate compound libraries.
  • This approach allows rapid synthesis and purification of high-purity derivatives for screening and further functionalization.

Catalytic Methods for Large-Scale Synthesis

Optimized catalytic methods have been reported for large-scale synthesis of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to thieno[3,2-b]pyrroles.

  • Iron salts, particularly iron(III) perchlorate hydrate, have been identified as efficient catalysts for the condensation reactions forming the pyrrolo[3,2-b]pyrrole core.
  • Conditions typically involve stirring amines, aldehydes, and diacetyl in toluene/acetic acid mixtures at 50 °C, yielding the target heterocycles in moderate to good yields (6–69%).
  • These methods enable the preparation of gram-scale quantities without loss of yield or purity and allow for incorporation of diverse substituents.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes Reference
Alkylation of 4H-thieno[3,2-b]pyrrole-5-carboxylates Methylating agents, controlled temperature Variable Introduces methyl group at C-2 position
Ester hydrolysis to carboxylic acid NaOH aqueous, reflux 1.5–4 h 66–80 Acidification and recrystallization
Formylation (Vilsmeier-Haack) Trifluoroacetic acid, triethyl orthoformate 55–58 Formylation at C-2 or C-5 depending on substitution
Parallel solution-phase synthesis Alkylation, electrophilic substitution, cyclization High purity Library synthesis for diverse derivatives
Catalytic condensation (related pyrrolo[3,2-b]pyrroles) Fe(ClO4)3·H2O, toluene/AcOH, 50 °C 6–69 Large-scale synthesis with functional group tolerance

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .

Scientific Research Applications

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins . This inhibition can lead to changes in gene expression, which is a potential therapeutic mechanism in cancer treatment.

Comparison with Similar Compounds

Positional Isomers: Thieno[3,2-b]pyrrole vs. Thieno[2,3-b]pyrrole

The position of the thiophene-pyrrole fusion significantly impacts electronic and biological properties:

Property 4H-Thieno[3,2-b]pyrrole 6H-Thieno[2,3-b]pyrrole
Ring Fusion Thiophene fused at positions 3,2 to pyrrole Thiophene fused at positions 2,3 to pyrrole
Bioactivity Demonstrated as a serotonin receptor agonist (e.g., hallucinogen-like activity in DMT analogues) Used in glycogen phosphorylase inhibitors (e.g., AstraZeneca's GPi688)
Electronic Structure Enhanced π-conjugation for semiconductor use Slightly altered HOMO-LUMO gaps due to ring orientation

Key Insight : The [3,2-b] isomer exhibits stronger bioisosteric mimicry of tryptamine derivatives, while the [2,3-b] isomer is preferred in enzyme inhibition due to steric compatibility .

Substituent Effects: Methyl vs. Other Functional Groups

Substituents at positions 2, 4, or 5 modulate reactivity and applications:

Compound Substituent Key Properties/Applications
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde Methyl at C4, aldehyde at C5 - Melting point: 63–64°C
- Used in synthetic intermediates for pharmaceuticals
2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole (hypothetical) Methyl at C2 - Likely enhanced steric hindrance at C2
- Potential for tailored electrophilic substitution
6-[2-(Dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole Ethylamine chain at C6 - Serotonin receptor agonism
- Hallucinogen-like activity in rats

Key Insight: Methyl groups at non-reactive positions (e.g., C4) improve thermal stability, while functional groups like aldehydes or amines expand pharmacological utility .

Heteroatom Replacement: Selenium vs. Sulfur

Replacing sulfur with selenium in the thiophene ring alters material properties:

Compound Type Heteroatom Bandgap (eV) OFET Performance
Thieno[3,2-b]pyrrole S ~2.8–3.1 Moderate hole mobility (~0.1 cm²/V·s)
Seleno[3,2-b]pyrrole Se ~2.5–2.7 Enhanced mobility (~0.3–0.5 cm²/V·s)

Key Insight : Selenium analogues reduce bandgaps and improve charge transport, making them superior for organic electronics .

Saturation Levels: Dihydro vs. Fully Unsaturated Derivatives

Hydrogenation of the pyrrole ring affects conjugation and stability:

Compound Saturation Applications
4H-Thieno[3,2-b]pyrrole Fully unsaturated Organic semiconductors, drug scaffolds
5,6-Dihydro-4H-thieno[3,2-b]pyrrole Partially saturated - Reference standard in QC
- Improved solubility for analytical use

Key Insight : Saturated derivatives sacrifice π-conjugation but gain stability and solubility for analytical applications .

Pharmaceutical Relevance

  • Bioisosteres of DMT: 6-Substituted thieno[3,2-b]pyrroles mimic tryptamine’s serotonin receptor binding, with potency influenced by substituent length and electronic effects .
  • Antiviral Agents: Thieno[2,3-d]pyrimidine hybrids (e.g., samatasvir) demonstrate the versatility of thiophene-pyrrole scaffolds in drug design .

Materials Science

  • OFETs: Selenophene-pyrrole hybrids show 3–5× higher charge mobility than sulfur analogues, critical for next-gen electronics .
  • Synthesis Methods: Cyclizations using elemental sulfur (e.g., [4 + 1] annulation) enable scalable production of thienopyrrole intermediates .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole and its derivatives?

The synthesis of thienopyrrole derivatives typically involves multi-step reactions, including cyclization, functional group transformations, and purification. For example, ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is synthesized via sequential bromination and formylation steps under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates like 4H-thieno[3,2-b]pyrrole-5-carbaldehyde are often prepared via Vilsmeier-Haack formylation or nucleophilic substitution . Yield optimization requires precise stoichiometric ratios and purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of thienopyrrole derivatives?

  • NMR : Aromatic proton splitting patterns in 1H^1H-NMR differentiate substituent positions (e.g., methyl groups at C2 vs. C4). 13C^{13}C-NMR identifies carbonyl or electron-deficient carbons.
  • IR : Stretching frequencies for C=O (1700–1750 cm1^{-1}) or C-Br (500–600 cm1^{-1}) confirm functional groups.
  • MS : Fragmentation patterns (e.g., loss of COOEt or Br) help validate molecular ions and substituent placement .

Q. What are the common challenges in crystallizing thienopyrrole derivatives, and how are they addressed?

Low solubility in polar solvents and polymorphism are major issues. Strategies include:

  • Using mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Seeding with pre-formed crystals.
  • Temperature-gradient recrystallization.
    For example, methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (mp 127–129°C) requires solvent optimization to avoid amorphous precipitates .

Advanced Research Questions

Q. How can electrophilic aromatic substitution (EAS) be leveraged to functionalize 4H-thieno[3,2-b]pyrrole?

The electron-rich thiophene ring in 4H-thieno[3,2-b]pyrrole undergoes regioselective EAS at the α-position. For example:

  • Nitration : Use HNO3_3/H2_2SO4_4 at 0–5°C to introduce nitro groups for further reduction to amines.
  • Sulfonation : SO3_3/H2_2SO4_4 yields sulfonic acid derivatives for solubility tuning.
    Reaction monitoring via TLC or HPLC is critical to prevent over-substitution .

Q. What strategies resolve contradictions in biological activity data for thienopyrrole-based compounds?

  • Structure-Activity Relationship (SAR) Studies : Compare methyl vs. halogen substituents on pyrrole/thiophene rings. For instance, bromine at C2 enhances binding to kinase targets but reduces solubility .
  • Computational Modeling : Molecular docking (e.g., AutoDock) identifies steric clashes or electronic mismatches in protein-ligand interactions.
  • Metabolic Stability Assays : Liver microsome studies clarify whether low activity stems from rapid degradation .

Q. How are thienopyrrole scaffolds applied in organic photovoltaics (OPVs) or perovskite solar cells?

Dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives act as donor materials in OPVs due to their planar π-conjugated systems and tunable HOMO/LUMO levels. For example:

  • Copolymerization with electron-deficient units (e.g., ttPPD) enhances charge transport.
  • Substituents like octyl chains improve solubility and film morphology.
    Device efficiency >15% is achievable with optimized annealing and interfacial layers .

Q. What methodological advancements address synthetic bottlenecks in scaling up thienopyrrole derivatives?

  • Flow Chemistry : Continuous synthesis reduces reaction times and improves safety for hazardous steps (e.g., bromination).
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., from 12 hours to 30 minutes).
  • Automated Purification : Combines flash chromatography with AI-driven solvent selection for high-throughput isolation .

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